4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide
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Overview
Description
4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide typically involves the following steps:
Alkylation: The nitro-substituted benzamide is then subjected to alkylation with 2-chloroethylmorpholine under basic conditions to introduce the morpholine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of nitrobenzamides with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.
4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a morpholine moiety, which confer distinct chemical reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-11-2-3-12(10-13(11)17(19)20)14(18)15-4-5-16-6-8-21-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAXEJKLYALVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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